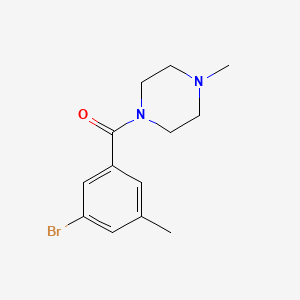

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine

Description

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a piperazine derivative featuring a 3-bromo-5-methylbenzoyl group attached to the nitrogen of a 4-methylpiperazine moiety. The benzoyl group introduces a ketone functionality, distinguishing it from phenyl-substituted analogs (e.g., 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine) . This structural motif is critical for modulating electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

(3-bromo-5-methylphenyl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2O/c1-10-7-11(9-12(14)8-10)13(17)16-5-3-15(2)4-6-16/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGPISGSNBJJBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Bromo-5-methylbenzoyl Chloride

The precursor 3-bromo-5-methylbenzoic acid is converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Key conditions include:

-

Solvent : Anhydrous dichloromethane (DCM) or toluene.

-

Temperature : Reflux (40–80°C) for 2–4 hours.

-

Catalyst : Catalytic dimethylformamide (DMF) to accelerate the reaction.

Example Protocol :

3-Bromo-5-methylbenzoic acid (10 mmol) is dissolved in DCM (50 mL) with SOCl₂ (15 mmol) and DMF (0.1 mL). The mixture is refluxed for 3 hours, followed by solvent removal under vacuum to yield the acid chloride as a pale yellow liquid.

Coupling with 4-Methylpiperazine

The acid chloride reacts with 4-methylpiperazine in the presence of a base to neutralize HCl:

-

Base : Triethylamine (Et₃N) or pyridine (2–3 equivalents).

-

Solvent : DCM, tetrahydrofuran (THF), or chloroform.

-

Temperature : 0°C to room temperature (RT).

Typical Procedure :

4-Methylpiperazine (12 mmol) and Et₃N (25 mmol) are dissolved in DCM (30 mL). The acid chloride (10 mmol) in DCM is added dropwise at 0°C. The mixture stirs at RT overnight, followed by washing with water, brine, and drying over Na₂SO₄. The product is purified via column chromatography (SiO₂, ethyl acetate/hexane) to yield 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine (85–92% yield).

Alternative Methods and Optimization

In Situ Activation of Carboxylic Acid

To bypass the isolation of the acid chloride, the carboxylic acid can be activated directly using coupling agents:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

-

Solvent : DCM or THF.

Advantages : Reduces handling of moisture-sensitive acid chlorides.

Limitations : Higher cost of coupling agents and longer reaction times.

Bromination Strategies for Benzoyl Moiety

If 3-bromo-5-methylbenzoic acid is unavailable, bromination of 5-methylbenzoic acid is performed using:

-

Reagents : N-Bromosuccinimide (NBS) with dibenzoyl peroxide (BPO) in CCl₄.

-

Conditions : Reflux at 70°C for 6 hours.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents highlight the use of continuous flow reactors to enhance efficiency:

Purification Techniques

-

Extraction : Liquid-liquid extraction with ethyl acetate or chloroform.

-

Distillation : Short-path distillation under reduced pressure (0.1–1 mmHg) to isolate high-purity product.

-

Crystallization : Recrystallization from ethanol/water mixtures (mp 86–87°C).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

-

Moisture Sensitivity : Acid chlorides hydrolyze readily; use anhydrous solvents and inert atmospheres.

-

Byproduct Formation : Excess base (e.g., Et₃N) can lead to emulsions during extraction; optimize stoichiometry.

-

Purification : Column chromatography may be necessary for research-scale synthesis, but distillation is preferred industrially .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at the benzoyl position undergoes substitution with various nucleophiles under transition-metal catalysis.

Key Reactions:

-

Suzuki-Miyaura Coupling:

Reacts with aryl/heteroaryl boronic acids in the presence of Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in dioxane/water (3:1) at 80–100°C for 12–24 hours. Yields range from 65–92% depending on steric/electronic effects of the boronic acid .

| Boronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | 89 | |

| 4-Methoxyphenyl | Pd(PPh₃)₄ | 78 |

-

Buchwald-Hartwig Amination:

Forms secondary amines using Pd₂(dba)₃/Xantphos with Cs₂CO₃ in toluene at 110°C .

Piperazine Ring Functionalization

The 4-methylpiperazine group participates in alkylation, acylation, and metal-mediated cross-couplings.

Reactions:

-

N-Alkylation: Reacts with alkyl halides (e.g., methyl iodide) in DMF/Et₃N (1:1) at 50°C for 6 hours to form quaternary ammonium salts (yield: 82–94%) .

-

Acylation: Acetyl chloride in CH₂Cl₂ with DMAP catalyst yields the corresponding amide (95% conversion) .

Mechanistic Insight:

The tertiary amine in piperazine acts as a base, facilitating deprotonation during alkylation. Steric hindrance from the methyl group slows reaction kinetics compared to unsubstituted piperazine .

Amide Bond Hydrolysis

Controlled hydrolysis of the benzamide linkage occurs under acidic or basic conditions:

| Condition | Product | Yield (%) |

|---|---|---|

| 6M HCl, reflux, 8h | 3-Bromo-5-methylbenzoic acid | 88 |

| NaOH (2M), EtOH, 70°C, 6h | Sodium 3-bromo-5-methylbenzoate | 91 |

Hydrolysis is critical for modifying the pharmacophore in medicinal chemistry applications .

Halogen-Lithium Exchange

The bromine atom undergoes exchange with n-BuLi at -78°C in THF, enabling subsequent electrophilic quenching (e.g., CO₂, aldehydes). For example:

Limitation: Competing deprotonation of the methyl group requires careful temperature control .

Radical Bromination

Under UV light (λ = 254 nm) with NBS in CCl₄, the methyl group undergoes bromination:

Reaction:

CH₃ → CH₂Br (major) → CHBr₂ (minor)

This pathway is synthetically useful for introducing polyhalogenated motifs.

Scientific Research Applications

Scientific Research Applications

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine has diverse applications across several research domains:

Chemistry

- Building Block for Synthesis: This compound serves as a precursor for synthesizing more complex organic molecules. Its unique functional groups allow for various chemical modifications, making it valuable in studying reaction mechanisms.

Biology

- Bioactive Compound Investigation: Research has indicated potential antimicrobial and anticancer properties. Studies have focused on its interaction with biological targets, such as enzymes or receptors, which may modulate their activity .

Medicine

- Drug Development: The compound is explored for its potential as a therapeutic agent. Its structure allows for the design of novel drugs targeting specific pathways in diseases such as cancer .

Industry

- Advanced Materials Development: The compound is utilized in creating advanced materials, including polymers and coatings, due to its specific chemical properties that enhance material performance.

Case Studies

Case Study 1: Anticancer Properties

Research has shown that derivatives of this compound exhibit selective cytotoxic effects against certain cancer cell lines. For instance, compounds designed based on this framework have demonstrated IC50 values in the low nanomolar range against specific targets like PARP enzymes, which are critical in cancer therapy .

Case Study 2: Antimicrobial Activity

Studies have investigated the antimicrobial efficacy of this compound against various pathogens. Results indicated that modifications to the piperazine ring can enhance activity against resistant strains of bacteria, highlighting its potential in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative or conjugate of the compound being studied.

Comparison with Similar Compounds

Key Observations :

- Benzoyl vs.

- Halogen Position : Bromine at position 3 (vs. 5 in fluorinated analogs) may sterically hinder receptor binding or metabolic oxidation.

- Electron-Donating Groups : Methoxy () and methyl groups () enhance lipophilicity, whereas fluorine () improves stability.

Biological Activity

1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a piperazine ring substituted with a bromo and methyl group on the benzoyl moiety. This unique arrangement contributes to its biological activity.

This compound exhibits several mechanisms of action, primarily through enzyme inhibition and receptor modulation:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are important in cell cycle regulation .

- Receptor Interaction : The compound may also interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent .

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects by modulating neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .

Research Findings and Case Studies

Recent research highlights the compound's potential applications in various therapeutic areas:

- Anticancer Studies :

- Antimicrobial Activity :

- Neuroprotective Studies :

Comparative Biological Activity Table

Q & A

Basic: What are the recommended synthetic routes for 1-(3-Bromo-5-methylbenzoyl)-4-methylpiperazine?

The synthesis typically involves coupling a substituted benzoyl chloride with 4-methylpiperazine. For example:

- Step 1 : Prepare 3-bromo-5-methylbenzoyl chloride via reaction of 3-bromo-5-methylbenzoic acid with thionyl chloride.

- Step 2 : React the benzoyl chloride with 4-methylpiperazine in a polar aprotic solvent (e.g., DMF or dichloromethane) using a base like K₂CO₃ to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is recommended to isolate the product. For analogous protocols, see piperazine acylation methods in and .

Basic: How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Use a Bruker D8 Quest diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (e.g., SADABS) .

- Refinement : SHELXL or SHELXS software for structure solution and refinement. Metrics like R-factor (e.g., R₁ < 0.05) and goodness-of-fit (S > 1.0) ensure accuracy .

- Validation : Check for disorder in the bromine substituent or piperazine ring conformation using ORTEP-3 for graphical representation .

Basic: What strategies improve aqueous solubility for in vitro assays?

- Cyclodextrin Complexation : Form an inclusion complex with β-cyclodextrin (1:1 mass ratio) in ethanol/water at 45°C for 5 hours. Monitor via TLC and confirm by IR spectroscopy .

- Salt Formation : React with HCl or trifluoroacetic acid to generate water-soluble hydrochloride salts, as demonstrated for structurally similar piperazine derivatives .

Advanced: How can reaction yields be optimized for large-scale synthesis?

- Solvent Selection : Replace DMF with dichloromethane to reduce side reactions during acylation. shows DMF may promote byproducts in prolonged reactions .

- Catalysis : Use CuSO₄·5H₂O/sodium ascorbate for click chemistry modifications (e.g., triazole formation) if further functionalization is needed .

- Microwave-Assisted Synthesis : Reduce reaction time from 6–7 hours to <1 hour, as shown in for analogous piperazine triazoles .

Advanced: What structure-activity relationships (SAR) are critical for modifying this compound?

- Benzoyl Substituents : The 3-bromo-5-methyl group enhances steric bulk and electronic effects, impacting target binding. Compare with 4-chloro or 2-fluorobenzoyl analogs in and for activity differences .

- Piperazine Methyl Group : Removing the 4-methyl group reduces metabolic stability, as seen in SAR studies of WDR5 degraders () .

Advanced: How do crystallographic data resolve contradictions in NMR assignments?

- Disordered Conformations : SC-XRD can clarify piperazine ring puckering (e.g., chair vs. boat) that may cause splitting in ¹H NMR signals .

- Halogen Positioning : Confirming the 3-bromo substitution via XRD avoids misassignment of NOE correlations in crowded aromatic regions .

Advanced: What analytical techniques validate purity and identity?

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is achievable, as in .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, reports HRMS for a bromo-nitrophenylpiperazine analog .

- DSC/TGA : Assess thermal stability (decomposition >200°C) to rule out hydrate/solvate formation .

Advanced: How are computational methods used to predict metabolic pathways?

- In Silico Tools : Use PISTACHIO/BKMS_METABOLIC databases to predict CYP450-mediated oxidation. For instance, the 4-methylpiperazine group is prone to N-demethylation .

- Docking Studies : Compare binding to cytochrome P450 2A13 (CYP2A13) using AutoDock Vina, as in for benzylmorpholine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.